4-Nitrophenyl4,6-benzylidene-a-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside is a chemical compound with the molecular formula C19H19NO8 and a molecular weight of 389.36 g/mol . It is widely used in biochemical research, particularly as a substrate for enzymes involved in glucose metabolism. This compound is known for its role in enzyme kinetics and sugar recognition studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside typically involves the reaction of 4-nitrophenol with 4,6-benzylidene-a-D-glucopyranoside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside involves its interaction with specific enzymes that catalyze the hydrolysis of the glycosidic bond. This interaction leads to the release of 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. The compound targets enzymes involved in glucose metabolism, influencing various metabolic pathways.
Comparison with Similar Compounds
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside is unique due to its specific structure and reactivity. Similar compounds include:
4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside: Used in similar biochemical applications but with different enzyme specificity.
4-Nitrophenyl 4,6-O-benzylidene-a-D-maltoheptaoside: Employed in studies of amylase activity.
These compounds share structural similarities but differ in their specific applications and enzyme targets .
Properties
Molecular Formula |
C19H19NO8 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,3R,4R,5R,6S)-3-(4-nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetrol |
InChI |
InChI=1S/C19H19NO8/c21-14-13(10-4-2-1-3-5-10)19(24)16(23)15(22)18(28-17(14)19)27-12-8-6-11(7-9-12)20(25)26/h1-9,13-18,21-24H/t13?,14?,15-,16-,17-,18+,19+/m1/s1 |
InChI Key |
ZVUZKIAPIXULIX-YDSNSFOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C([C@@H]3[C@]2([C@@H]([C@H]([C@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Origin of Product |
United States |
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